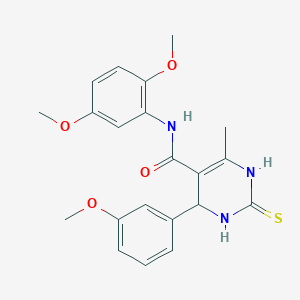![molecular formula C13H11F3N2O4S2 B3964256 N-[2-(trifluoromethyl)phenyl]-1,4-benzenedisulfonamide](/img/structure/B3964256.png)
N-[2-(trifluoromethyl)phenyl]-1,4-benzenedisulfonamide
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]-1,4-benzenedisulfonamide, commonly known as TFMB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods. TFMB has been reported to exhibit several biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of TFMB is not fully understood. However, it has been reported to inhibit the activity of several enzymes by binding to their active sites. TFMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
TFMB has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a role in the regulation of acid-base balance in the body. TFMB has also been shown to inhibit the activity of sulfatases, which are involved in the metabolism of sulfated compounds. Additionally, TFMB has been reported to inhibit the activity of phosphodiesterases, which play a role in the regulation of intracellular levels of cyclic nucleotides. TFMB has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMB has several advantages as a tool for laboratory experiments. It is a potent inhibitor of several enzymes and has been shown to exhibit anticancer activity. TFMB is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, TFMB also has some limitations. It has been reported to exhibit some toxicity towards certain cell types, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research involving TFMB. One area of research is the study of its mechanism of action. Further studies are needed to fully understand how TFMB inhibits the activity of enzymes and induces apoptosis in cancer cells. Another area of research is the development of TFMB derivatives with improved potency and selectivity. Additionally, TFMB could be studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
TFMB has been widely used in scientific research as a tool to study various biological processes. It has been reported to exhibit inhibitory effects on several enzymes, including carbonic anhydrases, sulfatases, and phosphodiesterases. TFMB has also been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, TFMB has been used as a probe to study the structure and function of various proteins, including ion channels and transporters.
Propiedades
IUPAC Name |
4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S2/c14-13(15,16)11-3-1-2-4-12(11)18-24(21,22)10-7-5-9(6-8-10)23(17,19)20/h1-8,18H,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUBVUBKQXKMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3964174.png)
![1-[(4-bromophenoxy)acetyl]-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B3964180.png)

![1-chloro-2-nitro-4-{[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]sulfonyl}benzene](/img/structure/B3964185.png)
![N-(2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3964206.png)
![3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964218.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964237.png)
![2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3964243.png)
![1-[(4-chlorophenoxy)acetyl]-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B3964259.png)
![2-(2-methylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3964263.png)
![bis(2-methoxyethyl) 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3964267.png)

![1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol](/img/structure/B3964273.png)
